An In-depth Technical Guide on the Core Mechanism of Action of [1-(Adamantan-1-yl)ethyl]urea and its Derivatives as Soluble Epoxide Hydrolase Inhibitors
An In-depth Technical Guide on the Core Mechanism of Action of [1-(Adamantan-1-yl)ethyl]urea and its Derivatives as Soluble Epoxide Hydrolase Inhibitors
This guide provides a detailed exploration of the molecular mechanism of action for [1-(Adamantan-1-yl)ethyl]urea, a representative member of the adamantane urea class of compounds. Synthesizing current research, this document will elucidate the compound's interaction with its primary biological target, soluble epoxide hydrolase (sEH), and the subsequent physiological ramifications. This paper is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and medicinal chemistry.
Introduction: The Significance of Soluble Epoxide Hydrolase (sEH) in Human Health and Disease
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with C-terminal hydrolase and N-terminal phosphatase activities.[1] However, it is the hydrolase function that has garnered significant attention as a therapeutic target.[1] The sEH enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[1] EETs, which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, are potent signaling molecules with vasodilatory, anti-inflammatory, and anti-fibrotic properties.[1][2]
The action of sEH is to hydrolyze the epoxide functional group of EETs, converting them into their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[1] This metabolic inactivation of EETs curtails their beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and diabetic complications.[1][3][4] By inhibiting sEH, the endogenous levels of EETs are stabilized and increased, thereby augmenting their protective physiological actions.[1]
The Adamantane Urea Scaffold: A Privileged Chemotype for sEH Inhibition
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has become a cornerstone in medicinal chemistry for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Its incorporation into various molecular scaffolds has led to the development of drugs for a range of indications, including viral infections and neurological disorders.[5]
In the context of sEH inhibition, the adamantane group serves as a "lipophilic bullet," effectively anchoring the inhibitor within the hydrophobic active site of the enzyme.[5][6] The urea functional group is another critical component, acting as a key pharmacophore that forms hydrogen bond interactions with amino acid residues in the catalytic domain of sEH.[2][7] The combination of the adamantane scaffold and the urea linker has given rise to a class of highly potent and selective sEH inhibitors.[5][7][8][9][10]
[1-(Adamantan-1-yl)ethyl]urea: Postulated Mechanism of Action
While direct experimental data on [1-(Adamantan-1-yl)ethyl]urea is limited in the public domain, its mechanism of action can be confidently inferred based on the extensive research conducted on structurally analogous adamantane ureas. The core hypothesis is that [1-(Adamantan-1-yl)ethyl]urea acts as a competitive inhibitor of soluble epoxide hydrolase.
The proposed binding mode involves the adamantyl group occupying a hydrophobic pocket within the active site of sEH. The urea moiety is positioned to form crucial hydrogen bonds with key residues in the catalytic triad of the enzyme, which includes Asp335, Tyr383, and Tyr466. This binding event physically occludes the active site, preventing the substrate (EETs) from accessing the catalytic machinery and thereby inhibiting its hydrolysis to DHETs.
The ethyl linker between the adamantane and the urea group likely influences the compound's positioning within the active site, potentially fine-tuning its inhibitory potency and selectivity. Variations in this linker and substitutions on the adamantane cage have been systematically explored to optimize the pharmacokinetic and pharmacodynamic properties of sEH inhibitors.[7]
A closely related and well-studied analog, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has demonstrated potent and selective sEH inhibition in both preclinical and clinical settings for hypertension and insulin resistance.[1][4] The efficacy of AR9281 strongly supports the proposed mechanism of action for the broader class of adamantane urea compounds, including [1-(Adamantan-1-yl)ethyl]urea.
Signaling Pathway Diagram
Caption: Inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea blocks EET metabolism.
Pharmacokinetic and Metabolic Profile of Adamantane-Containing Compounds
The adamantane moiety generally imparts favorable pharmacokinetic properties, including enhanced metabolic stability and increased oral bioavailability.[3] The rigid, cage-like structure of adamantane is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[7] However, hydroxylation of the adamantane ring can occur and is a known metabolic pathway for some adamantane-containing drugs.[2][7]
The lipophilicity of the adamantane group also facilitates penetration of biological membranes, including the blood-brain barrier, which can be an advantageous property for targeting central nervous system disorders.[11][12] The overall pharmacokinetic profile of [1-(Adamantan-1-yl)ethyl]urea would be influenced by the balance of its lipophilicity and the presence of the polar urea group.
Experimental Protocols for the Evaluation of sEH Inhibition
To validate the inhibitory activity of [1-(Adamantan-1-yl)ethyl]urea and similar compounds, a series of in vitro and in vivo experiments are essential.
In Vitro sEH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human sEH.
Methodology:
-
Recombinant Enzyme: Obtain purified recombinant human sEH.
-
Substrate: A commonly used fluorescent substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
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Assay Buffer: Prepare a suitable buffer, typically sodium phosphate buffer with bovine serum albumin.
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Compound Preparation: Prepare a stock solution of [1-(Adamantan-1-yl)ethyl]urea in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Assay Procedure:
-
Add the sEH enzyme to the wells of a microplate.
-
Add the serially diluted test compound.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the CMNPC substrate.
-
Monitor the increase in fluorescence over time as the substrate is hydrolyzed.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro IC50 of an sEH inhibitor.
In Vivo Pharmacodynamic and Efficacy Models
Objective: To assess the ability of the compound to inhibit sEH activity in a living organism and to evaluate its therapeutic efficacy in a relevant disease model.
Example Model: Angiotensin II-Induced Hypertension in Rats [1][4]
-
Animal Model: Use a well-established model of hypertension, such as the continuous infusion of angiotensin II in rats.
-
Compound Administration: Administer [1-(Adamantan-1-yl)ethyl]urea orally or via another appropriate route at various doses.
-
Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or other accurate methods.
-
Pharmacodynamic Assessment: At the end of the study, collect blood or tissue samples to measure the ratio of EETs to DHETs, which serves as a biomarker of sEH inhibition.
-
Data Analysis: Compare the blood pressure and EET:DHET ratios in the treated groups to the vehicle control group to determine the dose-dependent efficacy and target engagement of the compound.
Potential Therapeutic Applications
Based on the mechanism of action as an sEH inhibitor, [1-(Adamantan-1-yl)ethyl]urea and related compounds have potential therapeutic applications in a wide range of diseases characterized by inflammation and endothelial dysfunction. These include:
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and ischemic heart disease.[3]
-
Metabolic Disorders: Type 2 diabetes and insulin resistance.[1][4]
-
Kidney Diseases: Chronic kidney disease and diabetic nephropathy.
-
Inflammatory Conditions: Pain and inflammatory disorders.[2]
-
Neurodegenerative Diseases: The ability of adamantane derivatives to cross the blood-brain barrier suggests potential applications in neuroinflammatory and neurodegenerative conditions.[11]
Conclusion
[1-(Adamantan-1-yl)ethyl]urea belongs to a well-established class of compounds that act as potent inhibitors of soluble epoxide hydrolase. By preventing the degradation of beneficial epoxyeicosatrienoic acids, these inhibitors hold significant promise for the treatment of a variety of cardiovascular, metabolic, and inflammatory diseases. The unique properties of the adamantane scaffold contribute to the high potency and favorable pharmacokinetic profiles observed in this class of molecules. Further preclinical and clinical investigation of optimized adamantane urea derivatives is warranted to fully realize their therapeutic potential.
References
- MySkinRecipes. 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea.
-
Wang, W., et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 7(82), 52195-52207. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Krasavina, E. A., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(3), 364-371. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]
-
Al-Hourani, B. J., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(23), 5576. [Link]
-
Danilov, D. V., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 57(2), 143-150. [Link]
- MySkinRecipes. [1-(Adamantan-1-Yl)Ethyl]Urea.
-
Danilov, D. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. [Link]
-
ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: I. Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas. [Link]
-
Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]
-
Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]
-
Danilov, D. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 58(12), 1635-1642. [Link]
-
Ilina, I. V., et al. (2017). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3467. [Link]
Sources
- 1. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea [myskinrecipes.com]
- 4. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [1-(Adamantan-1-Yl)Ethyl]Urea [myskinrecipes.com]
- 12. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
